molecular formula C18H19NO B13030102 N,N-Dibenzylbut-2-enamide

N,N-Dibenzylbut-2-enamide

Cat. No.: B13030102
M. Wt: 265.3 g/mol
InChI Key: PDSGNCLCMINFGM-XNWCZRBMSA-N
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Description

(E)-N,N-dibenzylbut-2-enamide is an organic compound characterized by the presence of a double bond in the but-2-enamide structure and two benzyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dibenzylbut-2-enamide typically involves the reaction of but-2-enamide with benzylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

But-2-enamide+2Benzylamine(E)-N,N-dibenzylbut-2-enamide\text{But-2-enamide} + 2 \text{Benzylamine} \rightarrow \text{(E)-N,N-dibenzylbut-2-enamide} But-2-enamide+2Benzylamine→(E)-N,N-dibenzylbut-2-enamide

Industrial Production Methods

In an industrial setting, the production of (E)-N,N-dibenzylbut-2-enamide may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dibenzylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-N,N-dibenzylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-N,N-dibenzylbut-2-enamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzylbut-2-enamide: Lacks the (E)-configuration, which can affect its chemical properties and reactivity.

    N,N-dibenzylacetamide: Similar structure but with an acetamide group instead of but-2-enamide.

    N,N-dibenzylprop-2-enamide: Similar structure but with a prop-2-enamide group.

Uniqueness

(E)-N,N-dibenzylbut-2-enamide is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and structurally similar compounds.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(E)-N,N-dibenzylbut-2-enamide

InChI

InChI=1S/C18H19NO/c1-2-9-18(20)19(14-16-10-5-3-6-11-16)15-17-12-7-4-8-13-17/h2-13H,14-15H2,1H3/b9-2+

InChI Key

PDSGNCLCMINFGM-XNWCZRBMSA-N

Isomeric SMILES

C/C=C/C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC=CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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